Cas no 1804354-84-4 (5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol)

5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol
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- インチ: 1S/C8H7BrF3NO3/c9-2-4-1-6(16-8(10,11)12)7(15)13-5(4)3-14/h1,14H,2-3H2,(H,13,15)
- InChIKey: FDSFMQGAJIKSBO-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(NC=1CO)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 362
- トポロジー分子極性表面積: 58.6
- XLogP3: 0.8
5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093251-1g |
5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol |
1804354-84-4 | 97% | 1g |
$1,549.60 | 2022-04-02 |
5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanolに関する追加情報
Research Brief on 5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS: 1804354-84-4)
5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS: 1804354-84-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry due to its unique structural features, including the trifluoromethoxy group, which enhances metabolic stability and bioavailability.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of novel GABAA receptor modulators. The researchers demonstrated that the bromomethyl group at the 5-position allows for efficient functionalization, enabling the introduction of diverse pharmacophores. This flexibility is critical for optimizing drug candidates with improved binding affinity and selectivity.
In another recent investigation, scientists utilized 5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol to develop potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The trifluoromethoxy moiety was found to significantly enhance the compound's inhibitory activity, as evidenced by in vitro assays and molecular docking studies. These findings suggest promising applications in anti-inflammatory drug development.
Furthermore, advancements in synthetic methodologies have improved the scalability and purity of this compound. A 2024 report in Organic Process Research & Development detailed an optimized synthesis route that reduces byproduct formation and increases yield, making it more feasible for large-scale pharmaceutical production. This progress addresses previous challenges associated with the compound's stability and handling.
Ongoing research is also exploring the potential of 5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol in targeted drug delivery systems. Preliminary data indicate that its hydroxyl and bromomethyl groups can be leveraged for conjugation with nanoparticles or antibodies, enabling site-specific therapeutic delivery. Such applications could revolutionize treatments for conditions like cancer and autoimmune diseases.
In conclusion, 5-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS: 1804354-84-4) continues to emerge as a pivotal compound in pharmaceutical research. Its structural versatility, coupled with recent synthetic and application breakthroughs, underscores its value in developing next-generation therapeutics. Future studies are expected to further elucidate its potential in drug discovery and precision medicine.
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